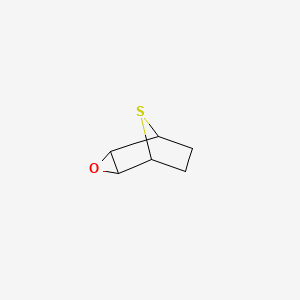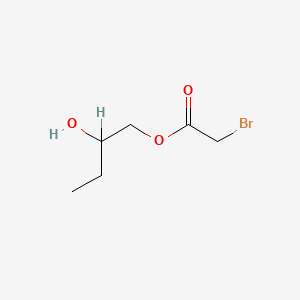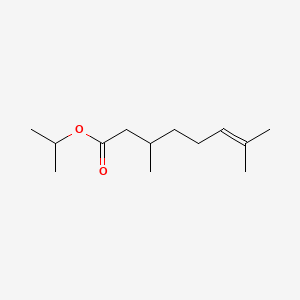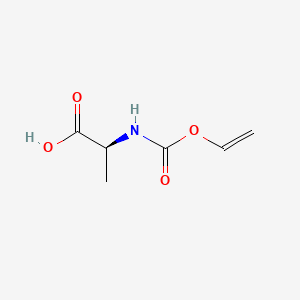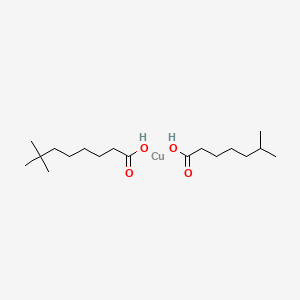
(Isooctanoato-O)(neodecanoato-O)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isooctanoato-O)(neodecanoato-O)copper is a coordination compound with the molecular formula C18H36CuO4 and a molecular weight of 380.02204 g/mol . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Isooctanoato-O)(neodecanoato-O)copper typically involves the reaction of copper salts with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
[ \text{Cu}^{2+} + 2 \text{RCOOH} \rightarrow \text{Cu(RCOO)}_2 + 2 \text{H}^+ ]
where R represents the isooctanoate and neodecanoate groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity copper salts and organic acids. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(Isooctanoato-O)(neodecanoato-O)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.
Reduction: It can be reduced to metallic copper under specific conditions.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and other copper-containing by-products.
Reduction: Metallic copper (Cu).
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
(Isooctanoato-O)(neodecanoato-O)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as an active ingredient in therapeutic formulations.
Industry: Utilized in the production of high-performance materials, coatings, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of (Isooctanoato-O)(neodecanoato-O)copper involves its interaction with molecular targets and pathways. The copper ion in the compound can participate in redox reactions, facilitating electron transfer processes. This redox activity is crucial for its catalytic and antimicrobial properties. The organic ligands (isooctanoate and neodecanoate) help stabilize the copper ion and modulate its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: Another copper coordination compound with acetate ligands.
Copper(II) stearate: A copper compound with stearate ligands.
Copper(II) sulfate: A widely used copper salt with sulfate anions.
Uniqueness
(Isooctanoato-O)(neodecanoato-O)copper is unique due to its specific organic ligands, which impart distinct chemical properties and reactivity. The combination of isooctanoate and neodecanoate ligands provides a balance of hydrophobicity and stability, making it suitable for various applications that other copper compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
84129-19-1 |
|---|---|
Molekularformel |
C18H36CuO4 |
Molekulargewicht |
380.0 g/mol |
IUPAC-Name |
copper;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
PNTNPQYEWJGRMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


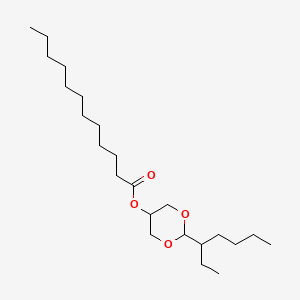
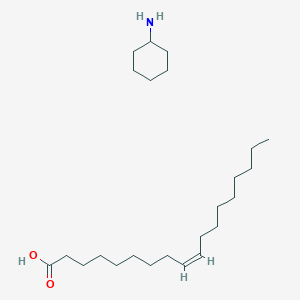
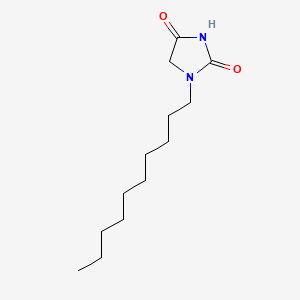
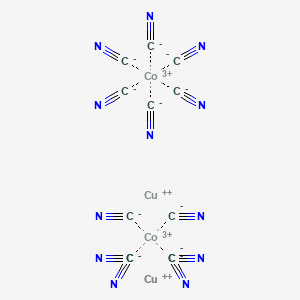

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
